molecular formula C7H5N3O B137366 3-(3-Pyridyl)-1,2,5-oxadiazole CAS No. 131988-03-9

3-(3-Pyridyl)-1,2,5-oxadiazole

Cat. No.: B137366
CAS No.: 131988-03-9
M. Wt: 147.13 g/mol
InChI Key: VGUMETYVXAZFPT-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)-1,2,5-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridylhydrazine with carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(3-Pyridyl)-1,2,5-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-Pyridyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.

    Pyridazinone: Known for its diverse biological activities and used in various therapeutic applications.

    Indole: A structurally related compound with a wide range of biological activities.

Uniqueness

3-(3-Pyridyl)-1,2,5-oxadiazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules with specific properties that are not easily achievable with other heterocycles.

Properties

IUPAC Name

3-pyridin-3-yl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUMETYVXAZFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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